molecular formula C7H3F2NO2 B3393793 6,7-Difluorobenzoxazol-2(3H)-one CAS No. 509147-86-8

6,7-Difluorobenzoxazol-2(3H)-one

Cat. No.: B3393793
CAS No.: 509147-86-8
M. Wt: 171.1 g/mol
InChI Key: GSXOQMNPQHDOIS-UHFFFAOYSA-N
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Description

6,7-Difluorobenzoxazol-2(3H)-one is an organic compound characterized by the presence of two fluorine atoms attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluorobenzoxazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-difluoroaniline and carbonyl compounds.

    Cyclization Reaction: The key step involves the cyclization of 2,3-difluoroaniline with a carbonyl compound under acidic or basic conditions to form the benzoxazole ring.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Quality Control: Rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluorobenzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazoles, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

6,7-Difluorobenzoxazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6,7-Difluorobenzoxazol-2(3H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichlorobenzoxazol-2(3H)-one: Similar structure but with chlorine atoms instead of fluorine.

    6,7-Dibromobenzoxazol-2(3H)-one: Contains bromine atoms in place of fluorine.

    6,7-Diiodobenzoxazol-2(3H)-one: Iodine atoms replace the fluorine atoms.

Uniqueness

6,7-Difluorobenzoxazol-2(3H)-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.

Properties

IUPAC Name

6,7-difluoro-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXOQMNPQHDOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)O2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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